molecular formula C13H14FN3O2 B12207371 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B12207371
M. Wt: 263.27 g/mol
InChI Key: LWQPGCGYJSILRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound that features a fluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the coupling of 4-fluoroaniline with an appropriate oxadiazole precursor. One common method includes the use of copper(I) iodide as a catalyst for the N-arylation of pyrazolone, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective reagents and catalysts, as well as streamlined reaction conditions to maximize yield and purity. For example, the use of benzyl chloride instead of more expensive benzyl bromide for benzyl protection can significantly reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C13H14FN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18)

InChI Key

LWQPGCGYJSILRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.